molecular formula C16H14O6 B154663 Naphthalene-1,2,4-triyl triacetate CAS No. 1785-67-7

Naphthalene-1,2,4-triyl triacetate

Cat. No.: B154663
CAS No.: 1785-67-7
M. Wt: 302.28 g/mol
InChI Key: QJECYGRWVGWSQT-UHFFFAOYSA-N
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Description

Naphthalene-1,2,4-triyl triacetate is an organic compound with the molecular formula C16H14O6. It is a derivative of naphthalene, where three acetyl groups are attached to the 1, 2, and 4 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,2,4-triyl triacetate can be synthesized through the Thiele-Winter reaction. The process involves the reaction of 1,4-naphthoquinone with acetic anhydride in the presence of concentrated sulfuric acid. The reaction is carried out at a temperature range of 20-50°C for about 30 minutes. The mixture is then poured into crushed ice to precipitate the product, which is subsequently filtered, washed, and recrystallized from methanol to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,2,4-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinones.

    Reduction: It can be reduced to form naphthalenetriol derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Naphthalenetriol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalene-1,2,4-triyl triacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-1,2,4-triyl triacetate involves its interaction with various molecular targets and pathways. For instance, its antiviral activity against the Zika virus is attributed to its ability to inhibit viral replication. The compound interacts with viral proteins, disrupting their function and preventing the virus from multiplying .

Comparison with Similar Compounds

Naphthalene-1,2,4-triyl triacetate can be compared with other similar compounds such as:

    Naphthalene-1,2,3-triyl triacetate: Similar structure but different substitution pattern.

    Naphthalene-1,3,5-triyl triacetate: Another isomer with a different arrangement of acetyl groups.

    Naphthalene-1,4-diyl diacetate: Contains two acetyl groups instead of three.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

(3,4-diacetyloxynaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-9(17)20-14-8-15(21-10(2)18)16(22-11(3)19)13-7-5-4-6-12(13)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJECYGRWVGWSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170493
Record name Naphthalene-1,2,4-triyl triacetate
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Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-67-7
Record name 1,2,4-Naphthalenetriol, 1,2,4-triacetate
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Record name Naphthalene-1,2,4-triyl triacetate
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Record name 1,4-Triacetoxynaphthalene
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Record name Naphthalene-1,2,4-triyl triacetate
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Record name Naphthalene-1,2,4-triyl triacetate
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Record name NAPHTHALENE-1,2,4-TRIYL TRIACETATE
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Synthesis routes and methods

Procedure details

A solution of 1,4-naphthoquinone (79 g) in acetic anhydride (200 mL) and boron trifluoride etherate (10 mL) was heated overnight, then cooled to room temperature to give 1,2,4-triacetyloxynaphthalene, m.p. 136°-137° C.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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